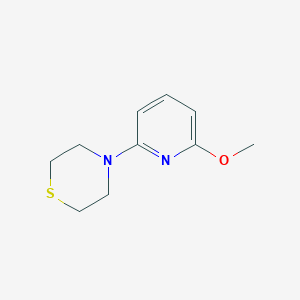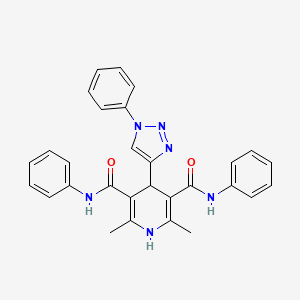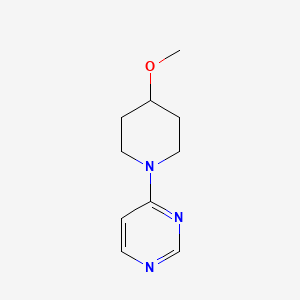![molecular formula C20H14ClN3S B12268883 6-Chloro-4-phenyl-2-[(pyridin-2-ylmethyl)sulfanyl]quinazoline](/img/structure/B12268883.png)
6-Chloro-4-phenyl-2-[(pyridin-2-ylmethyl)sulfanyl]quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-4-phenyl-2-{[(pyridin-2-yl)methyl]sulfanyl}quinazoline is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the quinazoline family, which is known for its diverse biological activities, including anticancer, antibacterial, and antiviral properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-phenyl-2-{[(pyridin-2-yl)methyl]sulfanyl}quinazoline typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzonitrile with 2-chlorobenzaldehyde to form the quinazoline core.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
6-chloro-4-phenyl-2-{[(pyridin-2-yl)methyl]sulfanyl}quinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the quinazoline core to tetrahydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the chloro and phenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydride and potassium carbonate are employed under reflux conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted quinazoline derivatives, which can exhibit different biological activities .
Applications De Recherche Scientifique
6-chloro-4-phenyl-2-{[(pyridin-2-yl)methyl]sulfanyl}quinazoline has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to cell signaling pathways and enzyme inhibition.
Medicine: It has shown potential as an anticancer agent by inhibiting specific kinases involved in tumor growth.
Industry: The compound is used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 6-chloro-4-phenyl-2-{[(pyridin-2-yl)methyl]sulfanyl}quinazoline involves the inhibition of specific enzymes and receptors. It targets kinases such as PI3K and Akt, which play crucial roles in cell proliferation and survival. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline: Known for its anticancer properties via PI3Kα inhibition.
2-thio-containing pyrimidines: These compounds exhibit similar biological activities but differ in their core structure.
Uniqueness
6-chloro-4-phenyl-2-{[(pyridin-2-yl)methyl]sulfanyl}quinazoline stands out due to its unique combination of functional groups, which confer specific biological activities and make it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C20H14ClN3S |
|---|---|
Poids moléculaire |
363.9 g/mol |
Nom IUPAC |
6-chloro-4-phenyl-2-(pyridin-2-ylmethylsulfanyl)quinazoline |
InChI |
InChI=1S/C20H14ClN3S/c21-15-9-10-18-17(12-15)19(14-6-2-1-3-7-14)24-20(23-18)25-13-16-8-4-5-11-22-16/h1-12H,13H2 |
Clé InChI |
NSMKXPUJIPVXPL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)SCC4=CC=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]naphthalene-1-carboxamide](/img/structure/B12268802.png)
![6-{4-[(2-chlorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine](/img/structure/B12268807.png)
![2-tert-butyl-1-{1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B12268810.png)
![3-{[1-(2-Fluorobenzenesulfonyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B12268813.png)
![2-[(4-Fluorobenzyl)sulfanyl]-6-(4-methoxyphenyl)pyridine-3-carbonitrile](/img/structure/B12268820.png)

![6-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile](/img/structure/B12268832.png)


![4-[(4-cyano-2-fluorophenyl)methyl]-N-cyclopropylmorpholine-2-carboxamide](/img/structure/B12268861.png)
![4-Methoxy-6-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrimidine](/img/structure/B12268862.png)
![4-[4-(2-Fluorophenyl)piperazin-1-yl]pyrimidine](/img/structure/B12268866.png)

![6-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine](/img/structure/B12268887.png)
